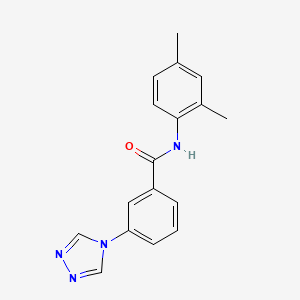
N-(2,4-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(3-methyl-1-piperidinyl)acetamide, commonly referred to as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMPP belongs to the class of organic compounds known as amides and is synthesized through a complex process involving several chemical reactions. In
Mecanismo De Acción
The exact mechanism of action of DMPP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the nitrification process. Nitrification is the process by which microorganisms convert ammonium to nitrate, which is a form of nitrogen that can be easily taken up by plants. By inhibiting nitrification, DMPP can help reduce the amount of nitrogen that is lost to the environment, thereby improving the efficiency of nitrogen use in agriculture.
Biochemical and Physiological Effects:
DMPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. In laboratory experiments, DMPP has been found to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. DMPP has also been shown to be an effective nitrification inhibitor in agricultural soils, which can help reduce the amount of nitrogen lost to the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPP in laboratory experiments is its low toxicity and high stability, which makes it a safe and reliable compound for use in scientific research. DMPP is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using DMPP is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMPP. One area of research is the development of new pain-relieving drugs based on the analgesic properties of DMPP. Another area of research is the optimization of DMPP as a nitrification inhibitor in agriculture, including the development of new formulations that can improve its efficacy and reduce its environmental impact. Additionally, research on the use of DMPP in wastewater treatment is an area of growing interest, as it has the potential to improve the efficiency and sustainability of wastewater treatment processes.
Conclusion:
In conclusion, DMPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and environmental science. DMPP is synthesized through a complex process involving several chemical reactions and has been extensively studied for its scientific research applications. DMPP has been found to have analgesic and anti-inflammatory properties, as well as being an effective nitrification inhibitor in agricultural soils. While there are limitations to the use of DMPP in laboratory experiments, its low toxicity and high stability make it a promising candidate for further research in various scientific fields.
Métodos De Síntesis
DMPP is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 3-methylpiperidine to form N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide. This intermediate compound is then treated with acetic anhydride to form DMPP. The overall reaction can be represented as follows:
2,4-dimethylphenyl isocyanate + 3-methylpiperidine → N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide
N-(2,4-dimethylphenyl)-3-methylpiperidine-4-carboxamide + acetic anhydride → DMPP
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential applications in various scientific fields. In medicine, DMPP has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. In agriculture, DMPP has been shown to be an effective nitrification inhibitor, which can help reduce the amount of nitrogen fertilizer needed for crop production, thereby reducing the environmental impact of agriculture. In environmental science, DMPP has been studied for its potential use in wastewater treatment, as it can help remove nitrogen compounds from wastewater.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12-6-7-15(14(3)9-12)17-16(19)11-18-8-4-5-13(2)10-18/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFVKUMAGMSRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N-[1-(2-propoxyphenyl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293410.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)

![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)
![2-[3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5293508.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)